1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a spirocyclic molecule that contains a triazole ring and a thione group, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Antibacterial and Antifungal Agents
The compound has been synthesized and evaluated for its antimicrobial activities against a spectrum of clinically isolated microorganisms . This suggests that it could be used in the development of new antibacterial and antifungal agents .
Anti-inflammatory Activity
A series of synthesized spiro compounds, which may include our compound of interest, were scanned against DPPH and evaluated for their ability to inhibit COX-1 and COX-2 . All compounds exhibited significant anti-inflammatory activity, and they inhibited both COX-1 and COX-2 enzymes .
Antioxidant Lead Compound
The same series of synthesized spiro compounds were also evaluated for their antioxidant activity . This suggests that our compound of interest could potentially be optimized as a superior antioxidant lead compound .
Synthetic Intermediates
Imidazoline-based compounds, which are related to our compound of interest, have been used in organic synthesis as synthetic intermediates . This suggests that our compound could also serve a similar role in various synthetic processes .
Chiral Auxiliaries
Imidazoline-based compounds have also been used as chiral auxiliaries . This suggests that our compound of interest could potentially be used to induce chirality in other molecules during synthesis .
Ligands for Asymmetric Catalysis
Imidazoline-based compounds have been used as ligands for asymmetric catalysis . This suggests that our compound of interest could potentially be used in similar catalytic processes to achieve asymmetric synthesis .
properties
IUPAC Name |
(4-chlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-24-13-11-21(12-14-24)23-18(15-5-3-2-4-6-15)20(27)25(21)19(26)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJUEMJFROOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
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